molecular formula C21H17N5O2 B2820963 6-amino-4-(2-hydroxy-3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 885179-18-0

6-amino-4-(2-hydroxy-3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No. B2820963
CAS RN: 885179-18-0
M. Wt: 371.4
InChI Key: GEZLGTDWJODBNX-UHFFFAOYSA-N
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Description

This compound is a bioactive aromatic compound . It has a linear formula of C15H14N4O2 and a molecular weight of 282.304 .


Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes an indole nucleus, which is aromatic in nature and contains a benzenoid nucleus . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .


Chemical Reactions Analysis

The N–C=N carbon atom resonates with a doublet signal in the region of 121.33–127.28 ppm with a characteristic spin-spin coupling constant 3JCP of 23.7–28.8 Hz .


Physical And Chemical Properties Analysis

The compound forms yellow crystals with a melting point of 238–239°C . The 1H NMR spectrum (DMSO-d6) shows various peaks, indicating the presence of different types of hydrogen atoms .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, compounds containing five-membered heteroaryl amines have shown relatively higher antiviral activity against Newcastle disease virus .

Future Directions

Indole derivatives, which this compound is a part of, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

6-amino-4-(2-hydroxy-3-methoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2/c1-12-17-18(14-9-6-10-16(28-2)19(14)27)15(11-22)20(23)24-21(17)26(25-12)13-7-4-3-5-8-13/h3-10,27H,1-2H3,(H2,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZLGTDWJODBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=C(C(=N2)N)C#N)C3=C(C(=CC=C3)OC)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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